molecular formula C30H33N3O3 B2628180 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 1018162-51-0

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2628180
CAS No.: 1018162-51-0
M. Wt: 483.612
InChI Key: XPQGIVPTZCVPMS-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for the treatment of neurological and inflammatory diseases.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control and plant growth regulation.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential skin-protective and anti-aging properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate leaving group.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an amide precursor under basic conditions.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The phenoxy and benzodiazole groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Major products include ketones, aldehydes, and carboxylic acids.

    Reduction: Major products include dihydrobenzodiazole derivatives and reduced phenoxy compounds.

    Substitution: Major products depend on the nature of the substituent introduced, which can include alkyl, acyl, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or it may interact with receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(2,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)-2-pyrrolidinone
  • 4-{1-[3-(3,4-Dimethoxyphenyl)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-4-22-9-11-24(12-10-22)32-17-23(16-29(32)35)30-31-27-7-5-6-8-28(27)33(30)18-25(34)19-36-26-14-20(2)13-21(3)15-26/h5-15,23,25,34H,4,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQGIVPTZCVPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=CC(=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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